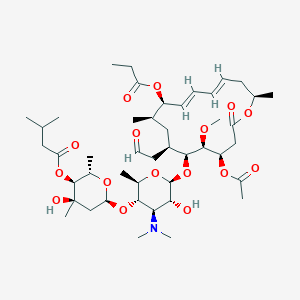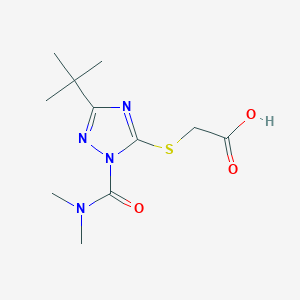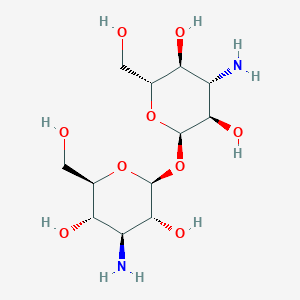
1-(3,4,5-Trimethoxybenzoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4,5-Trimethoxybenzoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride, also known as TIPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers investigating various areas of biology and medicine.
Mechanism Of Action
The exact mechanism of action of 1-(3,4,5-Trimethoxybenzoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride is not fully understood, but it is thought to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. These actions may contribute to its effects on neurotransmission and behavior.
Biochemical and Physiological Effects:
1-(3,4,5-Trimethoxybenzoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine and serotonin neurotransmission, as well as effects on other neurotransmitter systems. It has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation.
Advantages And Limitations For Lab Experiments
One advantage of 1-(3,4,5-Trimethoxybenzoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride is its high potency and selectivity for certain receptors, which allows for precise manipulation of neurotransmitter systems in laboratory experiments. However, its complex mechanism of action and potential for off-target effects may limit its usefulness in certain contexts.
Future Directions
There are many potential future directions for research on 1-(3,4,5-Trimethoxybenzoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride. Some possible areas of investigation include:
- Further characterization of its mechanism of action and effects on neurotransmitter systems
- Development of more selective and potent derivatives for use in research and potential therapeutic applications
- Investigation of its potential use in the treatment of various neurological and psychiatric disorders
- Exploration of its potential as a tool for studying the role of neurotransmitter systems in behavior and cognition.
Synthesis Methods
1-(3,4,5-Trimethoxybenzoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride can be synthesized using a variety of methods, including the reaction of 1-(3,4,5-trimethoxybenzoyl)piperazine with 2-hydroxy-3-piperidinopropylamine in the presence of a suitable acid catalyst. The resulting product can then be purified using standard chromatographic techniques to obtain the dihydrochloride salt.
Scientific Research Applications
1-(3,4,5-Trimethoxybenzoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride has been used extensively in scientific research, particularly in the areas of neuroscience and pharmacology. It has been shown to have a range of effects on the central nervous system, including the modulation of dopamine and serotonin neurotransmission. 1-(3,4,5-Trimethoxybenzoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride has also been investigated for its potential use in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and addiction.
properties
CAS RN |
109376-99-0 |
|---|---|
Product Name |
1-(3,4,5-Trimethoxybenzoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride |
Molecular Formula |
C22H37Cl2N3O5 |
Molecular Weight |
494.4 g/mol |
IUPAC Name |
[4-(2-hydroxy-3-piperidin-1-ylpropyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;dihydrochloride |
InChI |
InChI=1S/C22H35N3O5.2ClH/c1-28-19-13-17(14-20(29-2)21(19)30-3)22(27)25-11-9-24(10-12-25)16-18(26)15-23-7-5-4-6-8-23;;/h13-14,18,26H,4-12,15-16H2,1-3H3;2*1H |
InChI Key |
RNCIGVXVAMLMII-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC(CN3CCCCC3)O.Cl.Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC(CN3CCCCC3)O.Cl.Cl |
synonyms |
alpha-(1-Piperidinylmethyl)-4-(3,4,5-trimethoxybenzoyl)-1-piperazineet hanol dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)





![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)






